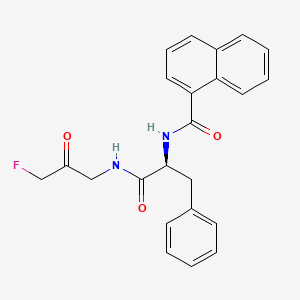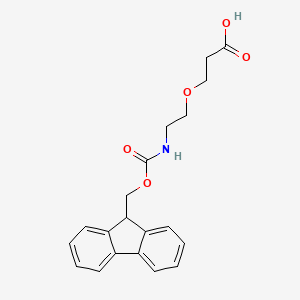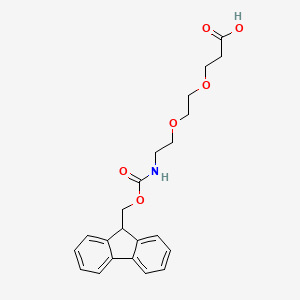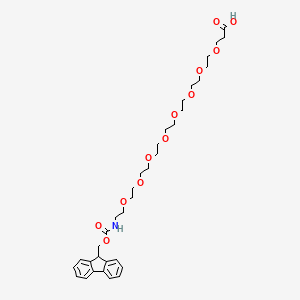
Fruquintinib
Overview
Description
Fruquintinib is a novel small-molecule anti-VEGFR that targets VEGFR-1,-2, and -3 to inhibit angiogenesis . It is used to treat colorectal cancer (cancer of the colon or rectum) that has spread throughout the body in patients who have received other cancer treatments .
Synthesis Analysis
The synthesis of Fruquintinib involves several steps, including hydrolysis, intramolecular Perkin reaction cyclization, and amide formation . The process has been optimized for better yield and environmental safety .Molecular Structure Analysis
Fruquintinib is a small molecule with a molecular weight of 393.399 g/mol . It has a complex structure with multiple functional groups, including a quinazoline ring and a benzofuran ring .Chemical Reactions Analysis
Fruquintinib is a potent and highly selective inhibitor of VEGFR family kinases . It inhibits the phosphorylation of VEGFR2 and VEGFR3 . It also suppresses VEGF-mediated endothelial cell proliferation and tubular formation .Physical And Chemical Properties Analysis
Fruquintinib has several physical and chemical properties that make it a suitable drug candidate. These include its molecular weight, number of heavy atoms, number of aromatic heavy atoms, fraction of sp3 C-atoms, number of H-bond acceptors, number of H-bond donors, total polar surface area, molar refractivity, and molecular volume .Scientific Research Applications
Treatment of Metastatic Colorectal Cancer (mCRC)
Fruquintinib has been approved by the FDA for the treatment of adult patients with metastatic colorectal cancer (mCRC) who have previously undergone certain types of chemotherapy . The approval was based on the results of the FRESCO-2 and FRESCO studies, which showed a significant improvement in overall survival (OS) for patients treated with Fruquintinib .
Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR)
Fruquintinib is an inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 . By inhibiting these receptors, Fruquintinib can prevent the growth of new blood vessels that tumors need to grow and spread .
Use in Refractory Metastatic Colorectal Cancer
Fruquintinib has been studied in patients with refractory metastatic colorectal cancer, showing encouraging preliminary anti-tumor efficacy and safety .
Combination with Sintilimab
Low doses of Fruquintinib combined with Sintilimab, an anti-programmed death-1 (PD-1), seemed capable of reprogramming the immune response . This suggests potential for Fruquintinib in immunotherapy.
Use in Chemotherapy
Fruquintinib has been used in patients who have previously undergone fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy . It provides an additional treatment option for patients who have not responded to these chemotherapies .
Use in Anti-VEGF and Anti-EGFR Therapy
Fruquintinib has been used in patients who have previously received an anti-VEGF therapy, and, if RAS wild-type and medically appropriate, an anti-EGFR therapy . This shows the versatility of Fruquintinib in different treatment regimens.
Mechanism of Action
Target of Action
Fruquintinib is a novel small-molecule anti-VEGFR that primarily targets vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 . These receptors play a critical role in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
Fruquintinib interacts with its targets by inhibiting the kinase activity of VEGFR-1, -2, and -3 . This inhibition prevents the phosphorylation and blocks VEGF receptor signaling , which in turn suppresses angiogenesis and restricts tumor progression . By inhibiting VEGFR, fruquintinib normalizes tumor blood vessels, improves the tumor microenvironment’s hypoxic environment, and stimulates T-cell infiltration, all of which help reverse the immunosuppressive microenvironment .
Biochemical Pathways
The primary biochemical pathway affected by fruquintinib is the VEGF/VEGFR pathway . This pathway is critical for increasing oxygen and nutrient supply to cancer cells through angiogenesis . Fruquintinib’s inhibition of this pathway leads to a decrease in angiogenesis, thereby limiting the growth and spread of cancer cells .
Pharmacokinetics
Fruquintinib exhibits favorable preclinical pharmacokinetic properties with low clearance and good oral exposures with dose dependency . It shows moderate oral bioavailability of 42–53% and Tmax < 4 h in various animal models, with exposure-dose linearity proved in rats and dogs . Fruquintinib has moderately high tissue distribution and majorly distributes in the gastrointestinal tract, liver, kidney, adrenal, and adipose .
Result of Action
The molecular and cellular effects of fruquintinib’s action include the inhibition of migration, proliferation, and survival of endothelial cells, micro-vessel formation, the inhibition of tumor cell proliferation, and tumor cell death . In vivo, fruquintinib demonstrated a strong anti-tumor activity in preclinical models .
Safety and Hazards
properties
IUPAC Name |
6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLNEJQLSTPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fruquintinib | |
CAS RN |
1194506-26-7 | |
| Record name | Fruquintinib [USAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fruquintinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FRUQUINTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the primary target of Fruquintinib and how does it interact with it?
A: Fruquintinib is a highly selective, potent, oral tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) 1, -2, and -3. [, , , ] It binds to the intracellular kinase domain of these receptors, preventing the binding of ATP and subsequent phosphorylation. [] This inhibition disrupts the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis and tumor growth. [, ]
Q2: What are the downstream effects of Fruquintinib's interaction with VEGFRs?
A2: By inhibiting VEGFR signaling, Fruquintinib effectively blocks several key processes involved in tumor development and progression:
- Angiogenesis: It inhibits the formation of new blood vessels, depriving tumors of the nutrients and oxygen needed for growth. [, , ]
- Lymphogenesis: It disrupts the formation of lymphatic vessels, potentially limiting tumor cell dissemination and metastasis. [, ]
- Tumor Microenvironment Modulation: It promotes the normalization of tumor vasculature, potentially improving the delivery and efficacy of other anti-cancer agents. [, ]
Q3: What is the molecular formula and weight of Fruquintinib?
A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of Fruquintinib.
Q4: Is there any spectroscopic data available for Fruquintinib?
A4: The research excerpts do not provide specific spectroscopic data (e.g., NMR, IR, MS) for Fruquintinib.
Q5: Are there studies on Fruquintinib's material compatibility, stability under various conditions, or its catalytic properties?
A5: The provided research primarily focuses on the clinical application and pharmacological profile of Fruquintinib as an anti-cancer agent. Information regarding material compatibility, stability beyond biological contexts, or catalytic properties is not included in these excerpts.
Q6: Has computational chemistry been used to study Fruquintinib?
A6: While the research mentions Fruquintinib's molecular structure and its interaction with VEGFRs, the excerpts do not delve into specific computational chemistry studies, simulations, QSAR models, or structure-activity relationship (SAR) investigations.
Q7: What is the pharmacokinetic profile of Fruquintinib?
A: Fruquintinib exhibits good absorption following oral administration, with a relatively short half-life of approximately 42 hours. [] It reaches peak plasma concentrations rapidly and demonstrates dose-proportional pharmacokinetics across the studied dose range. [] A separate study mentions a low inter-patient variability in Cmax and AUC after single and multiple doses. []
Q8: Does previous exposure to anti-VEGFR agents affect Fruquintinib's efficacy?
A: Research suggests that prior treatment with anti-VEGFR agents may decrease the efficacy of Fruquintinib in mCRC patients. [] One study found that patients previously treated with anti-VEGFR agents had significantly shorter median PFS compared to those without prior exposure. []
Q9: What is known about resistance mechanisms to Fruquintinib?
A9: The provided research excerpts do not offer specific information regarding resistance mechanisms to Fruquintinib or its relation to cross-resistance with other compounds.
Q10: What is the safety profile of Fruquintinib?
A: Clinical trials and real-world studies consistently report that Fruquintinib exhibits an acceptable safety and tolerability profile. [, , , , , ] The most common adverse events observed include:
- **Hand-foot syndrome (HFSR) ** [, , , ]
- Hypertension [, , , , , ]
- Fatigue [, , , ]
- Proteinuria [, , ]
- Diarrhea [, ]
Q11: Is there information on specific drug delivery strategies or identified biomarkers for Fruquintinib?
A11: The research excerpts primarily focus on Fruquintinib's efficacy and safety as a systemic treatment. They do not provide details regarding targeted drug delivery strategies or specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.
Q12: Are there any environmental impact studies related to Fruquintinib?
A12: The research excerpts do not provide information on the environmental impact or degradation of Fruquintinib.
Q13: What are the current clinical applications of Fruquintinib?
A: Fruquintinib is currently approved in China for the treatment of patients with mCRC who have received at least two prior standard anticancer therapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. [, ]
Q14: What are the future directions for research on Fruquintinib?
A14: Future research on Fruquintinib could explore:
- Combination Therapies: Investigating synergistic effects with other anti-cancer agents, including chemotherapy, targeted therapies, and immune checkpoint inhibitors. [, , , ]
- Biomarker Development: Identifying predictive biomarkers for response and toxicity to optimize patient selection and personalize treatment strategies. []
- Resistance Mechanisms: Understanding the mechanisms of resistance to Fruquintinib and developing strategies to overcome or prevent it. []
- Expanding Clinical Applications: Evaluating its efficacy and safety in other tumor types, such as non-small cell lung cancer (NSCLC) and gastric cancer. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


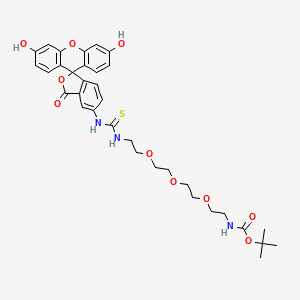

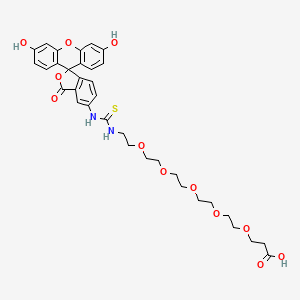

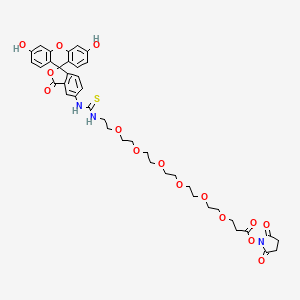


![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)
